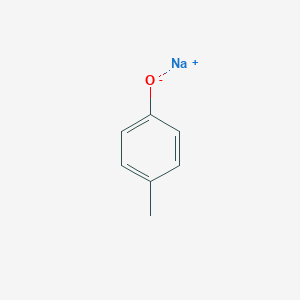
Sodium p-cresolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium p-cresolate is a useful research compound. Its molecular formula is C7H7NaO and its molecular weight is 130.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Sodium p-cresolate has been investigated for its potential therapeutic effects, particularly in renal health:
- Renal Health : Elevated levels of p-cresol have been linked to increased mortality in hemodialysis patients. Studies suggest that free p-cresol can serve as an independent predictor for mortality in chronic kidney disease (CKD) patients due to its role in autophagic cell death pathways in renal proximal tubular cells .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it useful in formulations aimed at preventing infections. Its effectiveness against various pathogens supports its inclusion in topical antiseptics and disinfectants .
Industrial Applications
This compound finds utility in several industrial processes:
- Agriculture : It is used as a biocide and fungicide in agricultural settings, helping to protect crops from fungal infections. Its application can enhance crop yields by mitigating disease pressure .
- Cosmetics and Personal Care : The compound is incorporated into personal care products due to its preservative properties. It helps extend the shelf life of products by preventing microbial growth .
Material Science
In material science, this compound serves as a precursor for various chemical syntheses:
- Polymer Production : It is utilized in the synthesis of polymers and resins, contributing to the development of materials with desirable properties such as thermal stability and chemical resistance .
Case Studies
- Renal Function Assessment :
- Antimicrobial Efficacy Testing :
- Agricultural Field Trials :
Analyse Des Réactions Chimiques
Alkylation Reactions with Hexafluoroacetone
Sodium p-cresolate reacts with hexafluoroacetone (HFA) in nonpolar solvents under mild conditions (20–80°C), yielding mono- or di-C-alkylation products depending on stoichiometry:
Products:
- 2-(α-Hydroxyhexafluoroisopropyl)-4-methylphenol (I)
- 2,6-Di(α-hydroxyhexafluoroisopropyl)-4-methylphenol (II)
| Reagent Ratio (p-cresolate:HFA) | Temperature | Dominant Product | Reference |
|---|---|---|---|
| 1:1 | 80°C | I | |
| 1:2 | 80°C | II |
Mechanistic Notes:
- Reaction proceeds without electrophilic catalysts, unlike typical phenol alkylations.
- Structural confirmation via ¹H, ¹³C, and ¹⁹F NMR spectroscopy shows distinct resonances for CF₃ groups (δ = -72 to -75 ppm) .
Electrophilic Aromatic Substitution (SEAr) with Triazolinediones
This compound undergoes SEAr with 4-phenyl-1,2,4-triazoline-3,5-dione (HTAD) via a water-catalyzed pathway:
Key Steps:
- Charge-transfer complex formation (ΔG = -14.8 kcal/mol).
- σ-Complex formation with a low activation barrier (ΔG‡ = 3.8 kcal/mol).
- Rearomatization to yield bioconjugated products .
| Step | Activation Energy (kcal/mol) | Thermodynamic Stability (kcal/mol) |
|---|---|---|
| CT complex → σ-complex | 3.8 | -18.7 |
| σ-complex → product | 12–16 | -38.4 |
Kinetic Advantage:
- Cresolate’s reaction is 10⁴–10⁷ times faster than neutral cresol due to reduced activation barriers .
Thermal Decomposition Pathways
Thermogravimetric analysis reveals complex degradation behavior under heat:
Primary Pathway (250–400°C):
- Homolytic cleavage of the Ar–H bond generates methyl radicals (CH₃- ) .
- Subsequent hydrogen abstraction forms methane (CH₄) and aryl radicals.
Residue Analysis:
- Intumescent char formation observed at 495°C .
- Infrared spectroscopy confirms aromatic network structures with residual sodium phenolate .
Comparative Reactivity in Alkali Environments
Alkali promotion enhances aromaticity through radical intermediates:
| Parameter | This compound | Neutral p-Cresol |
|---|---|---|
| Degradation onset temperature | 250°C | >300°C |
| Methane yield | High | Negligible |
| Char formation | Intumescent | Non-intumescent |
Mechanistic Driver:
Hydrogen-Bonding Interactions in Coordination Chemistry
This compound forms robust hydrogen bonds with transition metals (e.g., Rh, Re), enabling dynamic exchange in solution:
Example:
Propriétés
Numéro CAS |
1121-70-6 |
|---|---|
Formule moléculaire |
C7H7NaO |
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
sodium;4-methylphenolate |
InChI |
InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 |
Clé InChI |
ZECBPBHBGNLLMU-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[O-].[Na+] |
SMILES isomérique |
CC1=CC=C(C=C1)[O-].[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
1121-70-6 |
Numéros CAS associés |
106-44-5 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















